![molecular formula C13H20Si B14316161 Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- CAS No. 105941-67-1](/img/structure/B14316161.png)
Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- is an organosilicon compound with the molecular formula C13H20Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[2-(phenylmethyl)-2-propenyl]- typically involves the reaction of allyltrimethylsilane with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of silane, trimethyl[2-(phenylmethyl)-2-propenyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, benzyltrimethyl-
- Trimethylallylsilane
- Trimethylsilane
Uniqueness
Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- is unique due to its specific structure, which combines the properties of both allyl and benzyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its counterparts, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
105941-67-1 |
|---|---|
Formule moléculaire |
C13H20Si |
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
2-benzylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C13H20Si/c1-12(11-14(2,3)4)10-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 |
Clé InChI |
AJRSFHYDAJWRIV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


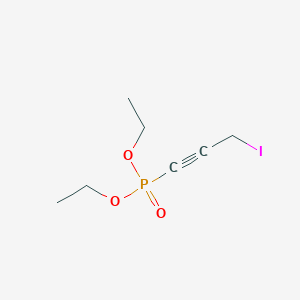
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)


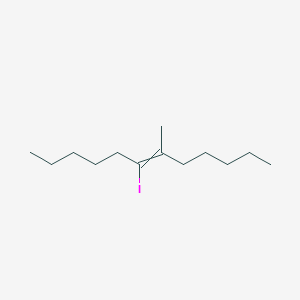
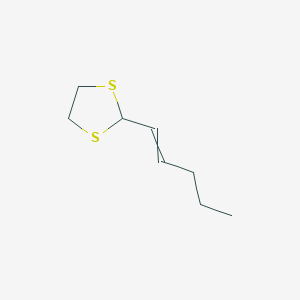
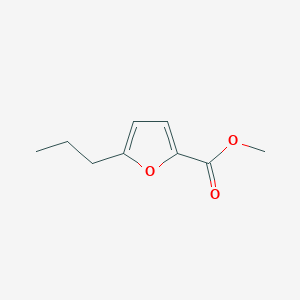

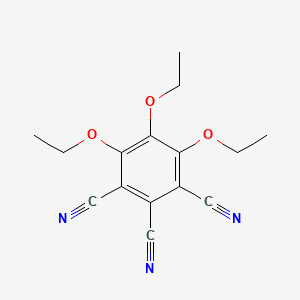
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
